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Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

Cat. No.: B128957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in

organic synthesis with growing importance in medicinal chemistry and materials science. Its

unique four-membered ring imparts distinct conformational properties and reactivity, making it a

valuable synthon for accessing complex molecular architectures. This technical guide provides

an in-depth review of the chemistry of cyclobutanecarboxaldehyde, including its synthesis

and key reactions, with a focus on detailed experimental protocols and its application in drug

discovery.

Physicochemical Properties and Spectroscopic
Data
Cyclobutanecarboxaldehyde is a colorless liquid with a pungent odor.[1] Its fundamental

properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 2987-17-9 [1]

Molecular Formula C₅H₈O [1]

Molecular Weight 84.12 g/mol [1]

Boiling Point 116-118 °C [2]

Melting Point -95 °C [3]

Density 0.925 g/cm³ [3]

Flash Point 23 °C [2]

Solubility
Soluble in most organic

solvents.
[3]

Synthesis of Cyclobutanecarboxaldehyde
The most common and efficient method for the synthesis of cyclobutanecarboxaldehyde is

the oxidation of cyclobutane methanol. Several modern oxidation protocols can be employed,

offering mild reaction conditions and high yields. Below are detailed experimental procedures

for two widely used methods: the Swern oxidation and the Dess-Martin periodinane (DMP)

oxidation.

Table 1: Synthesis of Cyclobutanecarboxaldehyde via
Oxidation of Cyclobutane Methanol

Oxidation
Method

Reagents Solvent Typical Yield Reference(s)

Swern Oxidation

Oxalyl chloride,

DMSO,

Triethylamine

Dichloromethane >90% [4][5]

Dess-Martin

Oxidation

Dess-Martin

Periodinane

(DMP)

Dichloromethane ~95% [6][7]
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Experimental Protocols: Synthesis
1. Swern Oxidation of Cyclobutane Methanol

This procedure is adapted from the general protocol for Swern oxidations.[4][5]

Materials:

Cyclobutane methanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Anhydrous dichloromethane (DCM)

Argon or Nitrogen gas

Standard glassware for anhydrous reactions

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).

Cool the flask to -78 °C in a dry ice/acetone bath.

Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise,

maintaining the temperature below -60 °C.

Stir the mixture for 15 minutes at -78 °C.

Add a solution of cyclobutane methanol (1.0 equivalent) in anhydrous DCM dropwise,

ensuring the internal temperature does not exceed -60 °C.
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Stir the reaction mixture for 45 minutes at -78 °C.

Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.

Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction by the slow addition of water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x

volume).

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to afford crude cyclobutanecarboxaldehyde.

Purify the crude product by distillation.

2. Dess-Martin Oxidation of Cyclobutane Methanol

This procedure is based on the general methodology for Dess-Martin oxidations.[6][7]

Materials:

Cyclobutane methanol

Dess-Martin Periodinane (DMP)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Standard glassware

Procedure:
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To a round-bottom flask containing a solution of cyclobutane methanol (1.0 equivalent) in

anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.1 equivalents) in one portion at

room temperature.

Stir the reaction mixture at room temperature and monitor by TLC until the starting

material is consumed (typically 1-2 hours).

Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1

mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

Stir vigorously until the solid byproducts dissolve.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with DCM (2 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure to yield crude

cyclobutanecarboxaldehyde.

Purify by distillation.
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Reagent Preparation

Reaction Sequence Workup & Purification

Cyclobutane
Methanol

Addition of
Cyclobutane Methanol

(-78 °C)

Oxalyl Chloride Activation of DMSO
with Oxalyl Chloride

(-78 °C)

DMSO

Triethylamine

Addition of
Triethylamine

(-78 °C)

Warm to
Room Temperature

Quench with
Water

Extraction
with DCM

Wash with
HCl, NaHCO₃, Brine

Dry and
Concentrate Distillation Cyclobutanecarboxaldehyde

Click to download full resolution via product page

Caption: Experimental workflow for the Swern oxidation of cyclobutane methanol.

Key Reactions of Cyclobutanecarboxaldehyde
The aldehyde functionality of cyclobutanecarboxaldehyde allows for a wide range of

chemical transformations, making it a valuable intermediate in multistep syntheses. Key

reactions include carbon-carbon bond-forming reactions like the Wittig, Grignard, and

Reformatsky reactions, as well as reductive amination.

Table 2: Key Carbon-Carbon Bond Forming Reactions of
Cyclobutanecarboxaldehyde
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Reaction Reagent Product Type Typical Yield Reference(s)

Wittig Reaction

(Carbethoxymeth

ylene)triphenylph

osphorane

α,β-Unsaturated

Ester
70-90% [8][9]

Grignard

Reaction

Methylmagnesiu

m bromide

Secondary

Alcohol
60-80% [10]

Reformatsky

Reaction

Ethyl

bromoacetate,

Zinc

β-Hydroxy Ester 70-85% [6][11]

Reductive

Amination

Benzylamine,

NaBH(OAc)₃

Secondary

Amine
75-95% [12][13]

Experimental Protocols: Reactions
1. Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is adapted from a general procedure for the Wittig reaction with stabilized ylides.

[8][9]

Materials:

Cyclobutanecarboxaldehyde

(Carbethoxymethylene)triphenylphosphorane

Anhydrous dichloromethane (DCM)

Standard glassware

Procedure:

In a round-bottom flask, dissolve cyclobutanecarboxaldehyde (1.0 equivalent) in

anhydrous DCM (0.2 M).
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Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution at room

temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC. The

reaction is typically complete within 2-4 hours.

Upon completion, concentrate the reaction mixture under reduced pressure.

Add hexanes to the residue to precipitate triphenylphosphine oxide.

Filter the mixture through a pad of silica gel, washing with hexanes.

Concentrate the filtrate to obtain the crude product.

Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate

gradient) to yield the α,β-unsaturated ester.

2. Grignard Reaction with Methylmagnesium Bromide

The following is a general procedure for the Grignard reaction with aldehydes.[10]

Materials:

Cyclobutanecarboxaldehyde

Methylmagnesium bromide (in a suitable ether solvent, e.g., THF or Et₂O)

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Argon or Nitrogen gas

Standard glassware for anhydrous reactions

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a

solution of cyclobutanecarboxaldehyde (1.0 equivalent) in anhydrous Et₂O or THF (0.2
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M).

Cool the flask to 0 °C in an ice bath.

Add the solution of methylmagnesium bromide (1.2 equivalents) dropwise via a syringe,

maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated

aqueous NH₄Cl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x

volume).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate under reduced pressure to give the crude secondary alcohol.

Purify by column chromatography on silica gel.

3. Reductive Amination with Benzylamine

This protocol is based on general reductive amination procedures.[12][13]

Materials:

Cyclobutanecarboxaldehyde

Benzylamine

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Acetic acid (optional, as a catalyst)

Procedure:
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To a round-bottom flask, add cyclobutanecarboxaldehyde (1.0 equivalent), benzylamine

(1.1 equivalents), and DCM or DCE (0.2 M).

If the reaction is slow, a catalytic amount of acetic acid can be added.

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

Stir at room temperature until the reaction is complete as monitored by TLC (typically 2-12

hours).

Quench the reaction with saturated aqueous NaHCO₃.

Extract the mixture with DCM (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.

Purify the crude secondary amine by column chromatography.

Caption: Key carbon-carbon bond-forming reactions of cyclobutanecarboxaldehyde.

Application in Drug Discovery: Janus Kinase (JAK)
Inhibitors
The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry

due to its ability to impart conformational rigidity and favorable metabolic stability.[14]

Derivatives of cyclobutane have been successfully incorporated into inhibitors of the Janus

kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling

pathway.[15][16] Dysregulation of this pathway is implicated in various inflammatory and

autoimmune diseases, as well as certain cancers.

Cyclobutanecarboxaldehyde can serve as a key starting material for the synthesis of

intermediates used in the development of JAK inhibitors. For instance, reductive amination of

cyclobutanecarboxaldehyde can yield cyclobutylmethylamine, a common building block in

the synthesis of more complex molecules targeting the ATP-binding site of JAKs.
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Logical Signaling Pathway: Inhibition of the JAK-STAT
Pathway
The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway

and the logical point of intervention for a cyclobutane-containing inhibitor derived from

cyclobutanecarboxaldehyde.
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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a cyclobutane
derivative.

Conclusion
Cyclobutanecarboxaldehyde is a fundamentally important and highly versatile chemical

intermediate. Its strained four-membered ring provides a unique conformational and reactive

profile that is increasingly being exploited in the synthesis of complex organic molecules. The

synthetic routes to this aldehyde are well-established, with modern oxidation methods providing

high yields. Furthermore, the aldehyde functionality serves as a handle for a multitude of

subsequent transformations, including key carbon-carbon bond-forming reactions. The

incorporation of the cyclobutane moiety into drug candidates, particularly as demonstrated in

the context of JAK inhibitors, highlights the growing significance of

cyclobutanecarboxaldehyde and its derivatives in medicinal chemistry and drug

development. This guide provides a foundational understanding and practical protocols for

researchers and scientists working with this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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